molecular formula C12H18N4O B14200043 3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol CAS No. 832102-88-2

3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol

Cat. No.: B14200043
CAS No.: 832102-88-2
M. Wt: 234.30 g/mol
InChI Key: SHAMCEFIWHCIHB-UHFFFAOYSA-N
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Description

3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction.

    Alkylation: The methyl group at the 1-position can be introduced via alkylation using methyl iodide.

    Attachment of Propanol Group: The final step involves the reaction of the benzimidazole derivative with 3-chloropropanol in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Benzimidazole derivatives are known for their pharmacological activities, and this compound may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, catalysts, and other industrial chemicals. Its unique properties make it suitable for various applications, including polymer synthesis and chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets within biological systems. The benzimidazole core can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    5-Amino-1-methylbenzimidazole: A derivative with an amino group at the 5-position.

    3-(1H-Benzimidazol-2-yl)propan-1-ol: A similar compound with a different substitution pattern.

Uniqueness

3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

832102-88-2

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

3-[(5-amino-1-methylbenzimidazol-2-yl)methylamino]propan-1-ol

InChI

InChI=1S/C12H18N4O/c1-16-11-4-3-9(13)7-10(11)15-12(16)8-14-5-2-6-17/h3-4,7,14,17H,2,5-6,8,13H2,1H3

InChI Key

SHAMCEFIWHCIHB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CNCCCO

Origin of Product

United States

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